5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine
Description
5-[4-(3-Methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at position 3, an amine at position 4, and a 4-(3-methylphenyl)piperazine-1-carbonyl moiety at position 4. The pyridine ring may enhance solubility and binding affinity to biological targets.
Properties
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-14-5-4-6-15(13-14)24-9-11-25(12-10-24)20(26)19-17(21)18(23-27-19)16-7-2-3-8-22-16/h2-8,13H,9-12,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRHASDTUALIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine and thiazole rings, and the final coupling reactions. Common synthetic routes include:
Formation of Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Pyridine and Thiazole Rings: These rings can be introduced through cycloaddition reactions and other heterocyclic chemistry techniques.
Coupling Reactions: The final step involves coupling the piperazine, pyridine, and thiazole rings under specific reaction conditions, often using catalysts and reagents like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Basic Information
- IUPAC Name : 5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine
- Molecular Formula : C20H21N5OS
- Molecular Weight : 393.48 g/mol
- CAS Number : 923218-65-9
Structural Characteristics
The compound features a thiazole ring, a piperazine moiety, and a pyridine group, contributing to its unique properties. The presence of these functional groups is crucial for its biological activity and interaction with various targets.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. A study demonstrated that the piperazine moiety in this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Anticancer Potential
The thiazole ring has been associated with anticancer activities. Compounds containing thiazole have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways. In vitro studies have reported that similar thiazole derivatives can induce apoptosis in cancer cells .
Receptor Binding Studies
Binding affinity studies have shown that this compound interacts with various receptors, including serotonin receptors (5-HT receptors) and dopamine receptors (D2). These interactions suggest potential applications in treating psychiatric disorders .
Neuroprotective Effects
Preliminary studies indicate neuroprotective effects in models of neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in conditions like Alzheimer's disease .
Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a building block for synthesizing functional materials. Its ability to form coordination complexes can be exploited in creating sensors or catalysts for chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-d]pyrimidine Derivatives ()
Compounds such as 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine share the thiazole-pyrimidine hybrid core but lack the piperazine-carbonyl and pyridyl substituents. These derivatives are synthesized by coupling thiazolo[5,4-d]pyrimidine with amine tails .
- The pyridin-2-yl substituent may enhance π-π stacking interactions compared to furan-based analogs.
Piperazine-Containing Heterocycles ()
Patented compounds like [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine feature piperazine/pyrrolidine moieties linked to aromatic systems. These are often designed as kinase inhibitors or receptor antagonists .
- Key Similarities :
- Both the target compound and patented analogs utilize piperazine-derived groups to modulate pharmacokinetic properties (e.g., solubility, metabolic stability).
- The carbonyl group in the target compound may mimic sulfonyl or oxadiazole linkers in patented structures, affecting target binding.
Pyridine-Substituted Thiazoles ()
Compounds such as 4-fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide feature thiazole rings with aryl substituents but lack the amine and piperazine-carbonyl groups.
- Key Differences: The amine at position 4 in the target compound could act as a hydrogen bond donor, enhancing interactions with biological targets compared to non-polar substituents like fluorine or methoxy groups . The piperazine-carbonyl group may improve water solubility relative to benzamide derivatives.
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Thiazolo-pyrimidines (): Often exhibit kinase inhibitory activity due to planar aromatic systems interacting with ATP-binding pockets .
- Piperazine-containing compounds (): Target serotonin/dopamine receptors or kinases, depending on substituents .
- Pyridine-thiazoles (): Antimicrobial or anti-inflammatory activities are common, influenced by electron-withdrawing substituents .
Physicochemical Properties
Biological Activity
5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines piperazine, pyridine, and thiazole moieties. Its molecular formula is with a molecular weight of 297.35 g/mol. The unique combination of these structures contributes to its varied biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to diverse pharmacological effects. Specific pathways influenced by this compound include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis, with certain derivatives demonstrating IC50 values ranging from 1.35 to 2.18 μM . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer activities. Studies suggest that the presence of specific functional groups in similar compounds enhances their ability to inhibit cancer cell proliferation. For example, certain thiazole-based compounds have shown promising results against various cancer cell lines, indicating potential for further development in oncology .
Neurological Effects
The piperazine moiety in this compound suggests potential psychopharmacological effects. Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .
Case Studies and Research Findings
- Study on Antitubercular Activity :
- Anticancer Activity Evaluation :
- Neuropharmacological Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other piperazine and thiazole derivatives is essential:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Piperazine Derivatives | Antidepressant, anxiolytic | Modulate serotonin receptors |
| Thiazole Derivatives | Anticancer, antimicrobial | Effective against various pathogens |
| This Compound | Antitubercular, potential anticancer | Unique combination enhancing bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
